3-Methylcholanthrene

Description

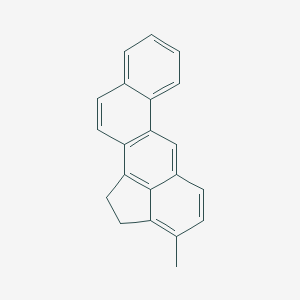

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,2-dihydrobenzo[j]aceanthrylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNQXQZIWHJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16 | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020862 | |

| Record name | 3-Methylcholanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992), Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS] | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

536 °F at 80 mmHg (NTP, 1992), 280 °C at 80 mm Hg | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature), In water, 2.9X10-3 mg/L at 25 °C, Soluble in xylene, toluene; slightly solubloe in amyl alcohol, Soluble in benzene, 3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt. | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.28 g/cu cm at 20 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.85e-07 mmHg at 68 °F (NTP, 1992), 0.0000038 [mmHg], 4.3X10-8 mm Hg at 25 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles from benzene, Yellow crystals, Pale yellow, slender prisms from benzene plus ether | |

CAS No. |

56-49-5 | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcholanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methylcholanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[j]aceanthrylene, 1,2-dihydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcholanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcholanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214U33M1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

354 to 356 °F (NTP, 1992), 178 °C | |

| Record name | 3-METHYLCHOLANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methylcholanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery of 3-Methylcholanthrene: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical guide to the history of the discovery of 3-Methylcholanthrene (3-MC), a potent polycyclic aromatic hydrocarbon (PAH) carcinogen. It details the scientific journey from early observations of coal tar carcinogenicity to the synthesis and biological characterization of this pivotal molecule in cancer research.

From Soot to Synthesis: The Prelude to Discovery

The story of this compound begins with the broader investigation into the carcinogenic properties of coal tar and soot. As early as the 18th century, astute clinicians noted the high incidence of scrotal cancer among chimney sweeps, suggesting a link between environmental exposure and malignancy. However, it wasn't until the early 20th century that the chemical culprits within these complex mixtures began to be unraveled.

Pioneering work by researchers such as Ernest Kennaway and his colleagues at the Research Institute of The Cancer Hospital in London (now the Chester Beatty Research Institute) sought to identify the specific compounds responsible for the carcinogenic activity of coal tar. Their research in the 1920s and early 1930s led to the isolation and identification of several polycyclic aromatic hydrocarbons (PAHs) with carcinogenic properties, including benzo[a]pyrene.

A crucial intellectual leap was the hypothesis that carcinogenic hydrocarbons might be formed in the body from endogenous sterols and bile acids, given their structural similarities to the polycyclic aromatic ring systems. This hypothesis spurred the attempt to synthesize a carcinogenic hydrocarbon from a biological precursor.

The Landmark Synthesis of this compound

In 1933, James Wilfred Cook and his colleagues, including Ernest Kennaway and Izrael Hieger, achieved a landmark in cancer research: the chemical synthesis of this compound from the bile acid, deoxycholic acid.[1][2] This was the first time a potent carcinogen had been intentionally synthesized from a naturally occurring biological molecule, lending strong support to the theory of endogenous carcinogen formation.

Experimental Protocol: Synthesis of this compound from Deoxycholic Acid

Starting Material: Deoxycholic acid, a secondary bile acid.

Key Steps:

-

Dehydration and Reduction: The hydroxyl groups of deoxycholic acid were removed to create a more hydrocarbon-like structure. This was typically achieved through a series of reactions involving acetylation, dehydration to introduce double bonds, and subsequent catalytic hydrogenation to saturate the rings.

-

Aromatization: The steroid nucleus was aromatized to create the polycyclic aromatic system. This was the most challenging step and often involved high-temperature pyrolysis or dehydrogenation using a catalyst such as selenium or palladium.

-

Side-Chain Cyclization: The aliphatic side chain of the bile acid was chemically modified and induced to cyclize, forming the characteristic five-membered ring of the cholanthrene (B1210644) structure.

-

Methyl Group Introduction: The final step involved the introduction of a methyl group at the 3-position of the cholanthrene skeleton.

Purification: The final product, this compound, was purified by recrystallization, likely from a solvent mixture such as benzene (B151609) and ethanol, to yield pale yellow crystals.

Confirmation of Carcinogenicity: The Biological Evidence

Following its synthesis, the immediate and critical next step was to ascertain the biological activity of this compound. Early carcinogenicity studies were conducted in mice, the workhorses of cancer research at the time.

Experimental Protocol: Early Carcinogenicity Studies in Mice

The initial experiments to determine the carcinogenic potential of 3-MC involved topical application and subcutaneous injection in mice.

Animal Model: Inbred strains of mice were typically used to ensure genetic consistency in the response to the carcinogen.

Preparation of 3-MC Solution: this compound is a solid with low aqueous solubility. For experimental administration, it was dissolved in a suitable solvent, commonly benzene or acetone (B3395972) for skin painting, or suspended in a vehicle like tricaprylin (B1683027) or olive oil for injection.

Methods of Administration:

-

Skin Painting: A solution of 3-MC in a volatile solvent was applied to a shaved area of the mouse's skin, typically the interscapular region, on a regular basis (e.g., twice weekly).

-

Subcutaneous Injection: A suspension of 3-MC in an oily vehicle was injected subcutaneously. This method was used to induce sarcomas.

Observation and Data Collection: The animals were monitored over an extended period for the appearance of tumors at the site of application or injection. Key data points collected included:

-

Tumor Latency: The time from the initial application of the carcinogen to the first appearance of a palpable tumor.

-

Tumor Incidence: The percentage of animals in a group that developed tumors.

-

Tumor Type: The tumors were histopathologically examined to determine their type (e.g., carcinoma, sarcoma).

Quantitative Data from Early Carcinogenicity Studies

The early studies on this compound quickly established it as a potent carcinogen. The following tables summarize representative quantitative data from early and subsequent carcinogenicity studies.

| Study Parameter | Details | Reference |

| Animal Model | Inbred Mice (e.g., C57BL, BALB/c) | [2] |

| Route of Administration | Skin Painting, Subcutaneous Injection | [2] |

| Vehicle | Benzene, Acetone (skin); Tricaprylin, Olive Oil (injection) | [2] |

| Observation Period | Several months to over a year |

| Dose of 3-MC (Subcutaneous) | Tumor Incidence (%) | Mean Latent Period (Days) |

| 0.1 mg | ~80% | 120-150 |

| 0.5 mg | >90% | 90-120 |

| 1.0 mg | ~100% | 70-100 |

Note: The values in this table are representative and compiled from various early studies. Specific results varied depending on the mouse strain, vehicle, and other experimental conditions.

Unraveling the Mechanism: The Aryl Hydrocarbon Receptor (AHR) Pathway

For decades after its discovery, the precise molecular mechanism by which this compound and other PAHs initiated cancer remained elusive. A major breakthrough came with the discovery of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. It was found that 3-MC and other PAHs are potent agonists of the AHR.

The pioneering work of researchers like James and Elizabeth Miller was instrumental in establishing the concept of metabolic activation of carcinogens.[3][4] They demonstrated that many chemical carcinogens are not directly reactive with cellular macromolecules but are converted to electrophilic metabolites by cellular enzymes. In the case of 3-MC, this metabolic activation is initiated by the AHR signaling pathway.

The AHR Signaling Pathway

The binding of 3-MC to the AHR initiates a cascade of events that ultimately leads to the transcription of genes involved in its own metabolism, including cytochrome P450 enzymes like CYP1A1 and CYP1B1. These enzymes metabolize 3-MC into reactive diol-epoxides, which can then form covalent adducts with DNA, leading to mutations and the initiation of cancer.

Visualizing the Discovery and Mechanism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in the discovery and understanding of this compound.

Logical Workflow of this compound Discovery

Caption: Logical progression from initial observation to mechanistic understanding.

Experimental Workflow for 3-MC Carcinogenicity Testing

Caption: A typical experimental workflow for assessing the carcinogenicity of 3-MC.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: The AHR signaling pathway initiated by this compound.

Conclusion

The discovery of this compound was a pivotal moment in the history of cancer research. It provided concrete evidence for the chemical basis of carcinogenesis and opened up new avenues for investigating the molecular mechanisms of cancer initiation. The synthesis of a potent carcinogen from a biological precursor highlighted the potential for endogenous factors in cancer development. Furthermore, the use of 3-MC as a research tool was instrumental in the elucidation of the Aryl Hydrocarbon Receptor pathway, a critical signaling cascade in toxicology and drug metabolism. The legacy of this pale yellow crystalline solid continues to influence our understanding of cancer and the development of new therapeutic and preventative strategies.

References

An In-depth Technical Guide to the Early Studies of 3-Methylcholanthrene Carcinogenicity for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the carcinogenic properties of 3-Methylcholanthrene (3-MC), a potent polycyclic aromatic hydrocarbon (PAH). The document focuses on the early studies that established 3-MC as a key tool in experimental cancer research, detailing the methodologies used and the quantitative outcomes observed. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the historical context and fundamental principles of chemical carcinogenesis.

Introduction to this compound and its Carcinogenic Properties

This compound (3-MC) is a well-established carcinogenic compound that has been extensively used in laboratory settings to induce tumor formation in animal models.[1] Early research, primarily conducted in the 1930s through the 1950s, was pivotal in demonstrating the potent ability of this chemical to induce a variety of tumors in different tissues. These pioneering studies laid the groundwork for our modern understanding of chemical carcinogenesis, including the concepts of dose-response, metabolic activation, and the influence of genetic background on cancer susceptibility. 3-MC's reliability in inducing tumors, particularly sarcomas and carcinomas, made it an invaluable tool for investigating the mechanisms of cancer development.[1]

Mechanism of Carcinogenicity: Early Insights

The carcinogenic action of this compound is not direct. Early researchers hypothesized and later confirmed that it requires metabolic activation within the host organism to be converted into a carcinogenic substance.[2] This process is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1] Upon entering the body, 3-MC binds to the AhR, which then translocates to the nucleus and initiates the transcription of genes encoding for metabolic enzymes, most notably cytochrome P450 enzymes. These enzymes metabolize 3-MC into highly reactive diol epoxides. These reactive intermediates can then form covalent adducts with DNA, leading to mutations and the initiation of cancer.[1]

Signaling Pathway: this compound Metabolic Activation

Caption: Metabolic activation of this compound leading to DNA damage.

Key Experimental Protocols from Early Studies

The following sections detail the methodologies employed in seminal early studies on 3-MC carcinogenicity.

Subcutaneous Injection for Sarcoma Induction in Mice

This method was widely used to study the induction of localized tumors, primarily fibrosarcomas.

-

Objective: To induce sarcoma formation at the site of injection and to assess the influence of genetic strain on tumor susceptibility.

-

Animal Model: Various inbred strains of mice were used, with studies often highlighting differences in susceptibility. Strains such as C3H, C57BL, and CBA were commonly employed.

-

Carcinogen Preparation: this compound was typically dissolved in a vehicle like sesame oil or tricaprylin (B1683027) to create a solution for injection.

-

Administration: A single subcutaneous injection of the 3-MC solution was administered, usually in the dorsal region. Dosages varied across studies, but were often in the range of 0.1 to 1.0 mg per mouse.

-

Observation Period: Mice were observed for a significant portion of their lifespan, typically up to a year or more, to monitor for tumor development. The time to tumor appearance (latency period) and the overall incidence of tumors were recorded.

-

Data Collection: The primary endpoints were the percentage of mice developing tumors (tumor incidence) and the average time it took for tumors to become palpable (latent period). Tumor type was confirmed by histopathological examination.

Skin Painting for Carcinoma Induction in Mice and Rats

This technique was instrumental in studying the process of skin carcinogenesis and the concept of initiation and promotion.

-

Objective: To induce the formation of skin tumors, including papillomas and squamous cell carcinomas, through topical application of 3-MC.

-

Animal Model: Mice were the most common model, with strains like C57BL and Swiss being frequently used. Rats were also used in some studies.

-

Carcinogen Preparation: 3-MC was dissolved in a volatile solvent, most commonly benzene (B151609) or acetone, to facilitate its application to the skin.

-

Administration: A small area of the animal's skin, typically on the back, was shaved. The 3-MC solution was then applied to this area using a brush or dropper. Applications were repeated at regular intervals, for example, twice weekly, for several weeks or months.

-

Observation Period: The animals were monitored for the appearance of skin lesions, starting from benign papillomas and progressing to malignant carcinomas.

-

Data Collection: The number of tumors per animal, the percentage of animals with tumors, and the time to the first appearance of tumors were recorded. Histological analysis was used to classify the tumors.

Experimental Workflow: Subcutaneous Injection Model

Caption: Workflow for 3-MC-induced sarcoma studies via subcutaneous injection.

Quantitative Data from Early Carcinogenicity Studies

The following tables summarize quantitative data from representative early studies on 3-MC carcinogenicity. It is important to note that experimental details in early literature can sometimes be less standardized than in modern studies.

Table 1: Sarcoma Induction in Mice via Subcutaneous Injection of this compound

| Mouse Strain | 3-MC Dose (mg) | Vehicle | Number of Mice | Tumor Incidence (%) | Average Latent Period (days) | Tumor Type | Reference |

| C3H | 0.5 | Sesame Oil | 50 | 92 | 120 | Sarcoma | Fieser, L. F. (1938) |

| C57BL | 0.5 | Sesame Oil | 45 | 80 | 150 | Sarcoma | Fieser, L. F. (1938) |

| A | 0.25 | Tricaprylin | 60 | 85 | 135 | Sarcoma | Andervont, H.B. & Shimkin, M.B. (1940) |

| Bagg Albino | 0.5 | Benzene | 30 | 60 | 210 | Sarcoma | Bonser, G. M. (1940)[1] |

| IF | 0.5 | Benzene | 35 | 95 | 110 | Sarcoma | Bonser, G. M. (1940)[1] |

Table 2: Skin Tumor Induction in Mice by Topical Application of this compound

| Mouse Strain | 3-MC Concentration (%) | Solvent | Application Frequency | Duration of Application | Tumor Incidence (%) | Tumor Types | Reference |

| Swiss | 0.3 | Benzene | Twice weekly | 20 weeks | 100 | Papillomas, Carcinomas | Berenblum, I. (1941) |

| C57BL | 0.5 | Acetone | Twice weekly | 15 weeks | 90 | Papillomas, Carcinomas | Engelbreth-Holm, J. (1941) |

| CBA | 0.3 | Benzene | Thrice weekly | 18 weeks | 95 | Papillomas, Carcinomas | Mottram, J. C. (1944) |

Conclusion

The early studies on this compound carcinogenicity were foundational to the field of cancer research. They not only established 3-MC as a potent carcinogen but also provided the experimental models to investigate the fundamental mechanisms of how chemicals can cause cancer. The detailed protocols and quantitative data from this era, as summarized in this guide, continue to be relevant for understanding the historical context of carcinogenesis research and for appreciating the evolution of experimental methodologies and our understanding of the molecular basis of cancer. These pioneering efforts paved the way for the development of modern cancer biology and the ongoing search for effective cancer prevention and treatment strategies.

References

An In-depth Technical Guide to 3-Methylcholanthrene: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcholanthrene (3-MC) is a potent polycyclic aromatic hydrocarbon (PAH) that has been instrumental in the field of cancer research for decades. Its well-documented carcinogenic properties make it a reliable tool for inducing tumors in animal models, thereby facilitating the study of carcinogenesis and the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of 3-MC, focusing on its synthesis pathways, detailed chemical and physical properties, and its mechanism of action, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid.[1] Its core structure is a pentacyclic aromatic system derived from benz[a]anthracene.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-Methyl-1,2-dihydrobenzo[j]aceanthrylene |

| Synonyms | 20-Methylcholanthrene, 3-MC, MCA |

| CAS Number | 56-49-5 |

| Molecular Formula | C₂₁H₁₆ |

| Molar Mass | 268.35 g/mol |

| Appearance | Pale yellow solid crystals |

| Melting Point | 179-180 °C |

| Boiling Point | 280 °C at 80 mmHg |

| Solubility | Insoluble in water; Soluble in benzene, xylene, and toluene |

| Density | 1.28 g/cm³ at 20 °C |

| log Kow | 6.42 |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize key spectral data.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.68 | s | 3H | -CH₃ |

| 3.75 | t | 2H | Ar-CH₂- |

| 3.88 | t | 2H | Ar-CH₂- |

| 7.2-8.0 | m | 9H | Aromatic-H |

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) |

| 19.5 (-CH₃) |

| 25.5, 30.0 (aliphatic CH₂) |

| 120-140 (aromatic C) |

Table 4: UV-Vis and IR Spectral Data of this compound

| Spectroscopic Method | Wavelength/Wavenumber |

| UV-Vis (in Ethanol) | λmax: 258, 287, 298, 327, 343, 359 nm |

| Infrared (IR) | Major peaks around 3050 cm⁻¹ (aromatic C-H stretch), 2920 cm⁻¹ (aliphatic C-H stretch), 1600 cm⁻¹ (C=C stretch), 800-900 cm⁻¹ (aromatic C-H bend) |

Synthesis Pathways

Historically, this compound was first obtained through the degradation of deoxycholic acid. However, more efficient synthetic routes have since been developed. The most common laboratory synthesis starts from 4-methylindanone.

Synthesis from 4-Methylindanone

This synthesis involves several key steps, beginning with the condensation of 4-methylindanone with the lithium salt of N,N-diethyl-1-naphthamide.[2] This is followed by reductive cleavage, cyclization, and a final reduction to yield this compound.

Synthesis from Deoxycholic Acid (Historical)

Experimental Protocols

Detailed Synthesis of this compound from 4-Methylindanone

This protocol is a composite of published methods and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Condensation to form Lactone Intermediate

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N,N-diethyl-1-naphthamide in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir for 30 minutes at -78 °C.

-

Add a solution of 4-methylindanone in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone intermediate.

Step 2: Reductive Cleavage to Carboxylic Acid Intermediate

-

Dissolve the crude lactone intermediate in a mixture of ethanol (B145695) and aqueous sodium hydroxide.

-

Add zinc dust to the solution and heat to reflux for 4 hours.

-

Cool the reaction mixture and filter to remove the excess zinc.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 3: Cyclization to 6-Acetoxy-3-methylcholanthrene

-

Suspend the carboxylic acid intermediate in acetic anhydride (B1165640).

-

Add anhydrous zinc chloride and heat the mixture to 100 °C for 1 hour.

-

Pour the hot reaction mixture onto ice and stir until the excess acetic anhydride has hydrolyzed.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield 6-acetoxy-3-methylcholanthrene.

Step 4: Reduction to this compound

-

Dissolve 6-acetoxy-3-methylcholanthrene in propionic acid.

-

Add hydriodic acid and heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and pour it into water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient, followed by recrystallization from benzene/ether to afford pure this compound as pale yellow crystals.[1]

Protocol for Induction of Sarcomas in Mice

This compound is widely used to induce fibrosarcomas in mice for immunological and cancer therapy studies.[1][3]

Materials:

-

This compound (3-MC)

-

Sterile corn oil or olive oil

-

Syringes and needles (25-27 gauge)

-

Experimental mice (e.g., C57BL/6 or BALB/c strains)

Procedure:

-

Preparation of 3-MC Solution: In a sterile environment (e.g., a biological safety cabinet), prepare a 1 mg/mL solution of 3-MC in sterile corn oil. This may require gentle warming and sonication to fully dissolve the 3-MC.

-

Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Injection: Shave a small area on the flank of each mouse. Administer a single subcutaneous injection of 0.1 mL of the 3-MC solution (0.1 mg of 3-MC per mouse).

-

Tumor Monitoring: Palpate the injection site weekly to monitor for tumor development. Measure the tumor size with calipers once a tumor becomes palpable.

-

Endpoint: Euthanize the mice when the tumor reaches a predetermined size (e.g., 1.5 cm in diameter) or if the animal shows signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The carcinogenic effects of this compound are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] Upon binding to 3-MC, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[4] This leads to the transcription of genes encoding for metabolic enzymes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[5] These enzymes metabolize 3-MC into highly reactive diol epoxides, which can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis.

Conclusion

This compound remains a cornerstone in experimental cancer research due to its potent and reliable carcinogenic activity. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective and safe use in the laboratory. This guide provides a detailed overview of these aspects to support researchers in their efforts to unravel the complexities of cancer and develop new therapeutic strategies. The provided protocols and data serve as a practical resource for the scientific community. As with all potent carcinogens, appropriate safety precautions must be strictly followed when handling this compound.

References

- 1. Using methylcholanthrene-induced fibrosarcomas to study tumor immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. apps.ohsu.edu [apps.ohsu.edu]

- 4. Sarcoma induction in mice by methylcholanthrene. Antigenicity tests of sarcomas induced in thymus grafted and control animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of selenium on this compound induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylcholanthrene: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcholanthrene (3-MC) is a potent polycyclic aromatic hydrocarbon (PAH) that has been a cornerstone of cancer research for decades. Its well-characterized carcinogenic properties make it an invaluable tool for inducing tumors in animal models, studying the mechanisms of chemical carcinogenesis, and investigating the cellular pathways involved in xenobiotic metabolism. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, experimental protocols, and safety considerations for this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its appropriate handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₁H₁₆ |

| Molecular Weight | 268.35 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 179-180 °C |

| Boiling Point | 280 °C at 80 mmHg |

| Solubility | Insoluble in water. Soluble in benzene, toluene, xylene, and other organic solvents. Sparingly soluble in acetone (B3395972) and chloroform. |

| Density | 1.282 g/cm³ |

| UV max (in ethanol) | 296, 342, 358 nm |

| CAS Number | 56-49-5 |

Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. The canonical AHR signaling pathway is a central mechanism by which cells respond to a variety of environmental xenobiotics.

Upon entering the cell, 3-MC binds to the cytosolic AHR, which is complexed with heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and other co-chaperones. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR forms a heterodimer with the AHR nuclear translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 family 1 (CYP1) enzymes, such as CYP1A1 and CYP1B1. These enzymes are involved in the metabolic activation of 3-MC and other PAHs, a critical step in their carcinogenic activity.

Experimental Protocols

Induction of Sarcomas in Mice

This protocol outlines a standard method for inducing fibrosarcomas in mice using this compound.[1][2] All animal procedures should be performed in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

This compound (CAS 56-49-5)

-

Corn oil (sterile)

-

8-12 week old mice (strain susceptible to sarcoma induction, e.g., C57BL/6)

-

Syringes (1 mL) and needles (25-gauge)

-

70% Ethanol

Procedure:

-

Preparation of 3-MC solution: Under a chemical fume hood, prepare a 0.5% (w/v) solution of 3-MC in sterile corn oil. This can be achieved by dissolving 5 mg of 3-MC in 1 mL of corn oil. Gentle warming and vortexing may be required to fully dissolve the compound.

-

Animal Preparation: Anesthetize the mouse using an approved anesthetic method. Shave a small area on the flank or intramuscularly in the hind limb.

-

Injection: Sterilize the injection site with 70% ethanol. Subcutaneously or intramuscularly inject 0.1 mL of the 3-MC solution (containing 0.5 mg of 3-MC) into the prepared site.

-

Monitoring: Palpate the injection site weekly to monitor for tumor development. Tumors typically appear within 8-20 weeks.

-

Tumor Measurement: Once a palpable tumor is detected, measure its dimensions (length and width) twice a week using calipers.

-

Endpoint: Euthanize the animal when the tumor reaches the maximum size allowed by institutional guidelines, or if the animal shows signs of distress. Tumors can then be excised for further analysis.

In Vitro Cell Transformation Assay

This assay is used to assess the carcinogenic potential of a chemical by measuring its ability to induce malignant transformation in cultured cells.[3][4][5]

Materials:

-

BALB/c 3T3 mouse embryo fibroblasts (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

6-well cell culture plates

-

Giemsa stain

Procedure:

-

Cell Seeding: Seed BALB/c 3T3 cells into 6-well plates at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of 3-MC (e.g., 0.1, 1, 10 µg/mL) for 72 hours. Include a vehicle control (DMSO).

-

Culture: After the treatment period, replace the medium with fresh complete growth medium and continue to culture the cells for 3-4 weeks, changing the medium twice a week.

-

Fixation and Staining: After the incubation period, wash the cells with phosphate-buffered saline (PBS), fix with methanol (B129727) for 10 minutes, and then stain with 10% Giemsa stain for 30 minutes.

-

Analysis: Wash the plates with water and allow them to air dry. Score the number of transformed foci (Type III foci), which are characterized by dense, multilayered, and randomly oriented cells that stain deeply.

Luciferase Reporter Assay for AHR Activation

This is a quantitative method to measure the activation of the AHR signaling pathway by a test compound.[6][7][8]

Materials:

-

Hepa1c1c7 cells (or other suitable cell line)

-

XRE-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect Hepa1c1c7 cells with an XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Cell Seeding: Plate the transfected cells into a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of 3-MC for 24 hours.

-

Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control.

Safety and Handling

This compound is a potent carcinogen and should be handled with extreme caution.[9][10][11][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling 3-MC.

-

Engineering Controls: All work with solid 3-MC or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Waste Disposal: All 3-MC waste, including contaminated labware and animal bedding, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[13]

-

Spill Cleanup: In case of a spill, decontaminate the area using a suitable method. For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.

Conclusion

This compound remains a critical tool in cancer research, providing a reliable method for inducing tumors and studying the intricate mechanisms of carcinogenesis. Its primary mode of action through the AHR pathway is well-established, offering a clear target for investigating the cellular responses to environmental carcinogens. By adhering to the detailed protocols and safety guidelines outlined in this guide, researchers can effectively and safely utilize this compound to advance our understanding of cancer biology and contribute to the development of new therapeutic strategies.

References

- 1. Using methylcholanthrene-induced fibrosarcomas to study tumor immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sarcoma induction in mice by methylcholanthrene. Antigenicity tests of sarcomas induced in thymus grafted and control animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transformics assay: first steps for the development of an integrated approach to investigate the malignant cell transformation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-stage carcinogenesis in vitro: transformation of this compound-initiated Rauscher murine leukemia virus-infected rat embryo cells by diverse tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro Malignant Transformation by Methylcholanthrene of the Progeny of Single Cells Derived from C3H Mouse Prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. nj.gov [nj.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. vumc.org [vumc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Carcinogenic Mechanism of Action of 3-Methylcholanthrene

Introduction

This compound (3-MC) is a potent polycyclic aromatic hydrocarbon (PAH) that has been extensively utilized in experimental carcinogenesis research.[1][2] Its ability to induce tumors in various animal models has made it a valuable tool for investigating the molecular mechanisms underlying chemical carcinogenesis.[1][3][4] This technical guide provides a comprehensive overview of the core mechanisms of action of 3-MC in carcinogenesis, with a focus on its metabolic activation, DNA adduct formation, and the pivotal role of the aryl hydrocarbon receptor (AHR) signaling pathway.

1. Metabolic Activation of this compound

For 3-MC to exert its carcinogenic effects, it must first undergo metabolic activation to form reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA.[5] This bioactivation process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1.[5][6]

The metabolic activation of 3-MC involves a series of enzymatic reactions that introduce oxygen atoms into the polycyclic ring structure, leading to the formation of various metabolites, including phenols, dihydrodiols, and diol epoxides. The "bay region" diol epoxides are considered to be the ultimate carcinogenic metabolites of many PAHs, including 3-MC.[7] In human bone marrow preparations, the major metabolites of 3-MC have been identified as 1-hydroxy-3-methylcholanthrene (B1201948) and 1-keto-3-methylcholanthrene.[8]

The metabolism of 3-MC can also lead to the formation of other reactive species. For instance, studies with rat liver microsomes have identified 3MCE 1,2-epoxide and 3MC-2-one 9,10-diol-7,8-epoxide as potential ultimate carcinogenic forms.[9]

Signaling Pathway for Metabolic Activation of this compound

Caption: Metabolic activation pathway of this compound.

2. DNA Adduct Formation

The ultimate carcinogenic metabolites of 3-MC, particularly the diol epoxides, are highly reactive electrophiles that can covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts.[6] This process is a critical initiating event in chemical carcinogenesis. The formation of these adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, if they are not repaired by the cell's DNA repair machinery.

The formation of multiple DNA adducts in mouse aortic smooth muscle cells has been observed following exposure to 3-MC, and this was found to be a dose-dependent process.[6] The inhibition of CYP1B1 significantly suppressed the formation of these DNA adducts, highlighting the crucial role of this enzyme in the metabolic activation of 3-MC to genotoxic intermediates.[6]

3. The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxic and carcinogenic effects of many environmental pollutants, including 3-MC.[10][11] In its inactive state, the AHR resides in the cytoplasm as part of a protein complex.

Upon binding of a ligand such as 3-MC, the AHR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[11][12] In the nucleus, the ligand-bound AHR forms a heterodimer with the AHR nuclear translocator (ARNT).[10][11][12] This AHR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) located in the promoter regions of target genes.[10][12]

Binding of the AHR/ARNT complex to XREs leads to the transcriptional activation of a battery of genes, including those encoding for drug-metabolizing enzymes such as CYP1A1, CYP1A2, and CYP1B1.[5][11] This induction of metabolic enzymes creates a positive feedback loop, leading to increased metabolic activation of 3-MC and, consequently, enhanced DNA adduct formation and carcinogenic potential.

Interestingly, studies have shown that 3-MC can induce differential recruitment of the AHR to human promoters, suggesting that the cellular response to 3-MC is complex and involves the regulation of a wide range of genes beyond just the CYP family.[10][13] Some evidence also suggests that 3-MC can directly activate estrogen receptor alpha (ERα), indicating a potential for crosstalk between the AHR and estrogen signaling pathways in its carcinogenic mechanism.[14] Furthermore, 3-MC has been shown to engage both the G protein-coupled estrogen receptor (GPER) and AHR signaling pathways, which can contribute to breast cancer progression.[15][16]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AHR) signaling cascade.

4. Carcinogenicity and Tumor Induction

The genotoxic events initiated by 3-MC, including DNA adduct formation and subsequent mutations, can lead to the development of tumors. 3-MC is a potent carcinogen in various animal models, inducing a range of tumors depending on the species, strain, and route of administration.[2][3][4] For instance, intratracheal instillation of 3-MC in mice has been shown to induce lung carcinomas, with the type of tumor (squamous cell carcinoma vs. adenocarcinoma) being dependent on the time of observation.[3] Subcutaneous injection of 3-MC is known to induce fibrosarcomas at the site of injection.[17]

Quantitative Data on this compound Carcinogenesis

Table 1: Tumor Incidence in Rodents Exposed to this compound

| Species/Strain | Route of Administration | Dose | Tumor Type | Incidence | Latency Period | Reference |

| BC3F1/Cum Mice | Intratracheal Instillation | Not Specified | Pulmonary Carcinomas | >95% | Dose and time-dependent | [3] |

| C3H/AnfCum Mice | Intratracheal Instillation | Not Specified | Pulmonary Carcinomas | >88% | Dose and time-dependent | [3] |

| C3H Male Mice | Subcutaneous Injection | 0.5 - 1.0 mg | Sarcomas | ~100% | Dose-dependent | [18] |

| Wistar Rats | Intrabronchial Injection | Not Specified | Squamous Cell Carcinoma | 17.7% (30 days), 38.9% (60 days) | - | [2] |

| Wistar Rats | Intrabronchial Injection | Not Specified | Adenoid Hyperplasia/Adenomas | 70.6% (30 days), 23.5% (60 days) | - | [2] |

Table 2: DNA Adduct Formation in Mouse Aortic Smooth Muscle Cells

| 3-MC Concentration | Total Adduct RAL (Relative Adduct Labeling) x 10⁸ |

| 0.03 µM | 2.62 |

| 3.0 µM | 211.95 |

| Data from a study on mouse aortic smooth muscle cells.[6] |

Experimental Protocols

1. Carcinogenicity Bioassay in Mice (Intratracheal Instillation)

-

Animals: C3H/AnfCum and C57BL/Cum X C3H/AnfCum F1 (BC3F1/Cum) mice are used.[3]

-

Carcinogen Preparation: this compound is prepared for intratracheal instillation. The specific vehicle and concentration should be determined based on the experimental design.

-

Administration: A single or multiple doses of 3-MC are administered directly into the trachea of the mice.

-

Monitoring: Animals are monitored over their lifetime for signs of toxicity and tumor development.[3]

-

Endpoint: At the time of death or at the end of the study, a complete necropsy is performed. Lungs and other organs are examined for the presence of tumors.

-

Histopathology: Tumors are histologically classified to determine the tumor type (e.g., squamous cell carcinoma, adenocarcinoma).[3]

-

Data Analysis: Tumor incidence and latency are analyzed, often using actuarial methods to determine the probability of tumor development over time.[3]

2. DNA Adduct Analysis by ³²P-Postlabeling Assay

-

Cell Culture and Treatment: Cultured cells (e.g., mouse aortic smooth muscle cells) are treated with varying concentrations of 3-MC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[6]

-

DNA Isolation: Genomic DNA is isolated from the treated cells using standard DNA extraction protocols.

-

DNA Digestion: The isolated DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 digestion, which removes normal nucleotides.

-

³²P-Labeling: The enriched adducts are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. The levels of adducts are typically expressed as Relative Adduct Labeling (RAL).

Experimental Workflow for a 3-MC Carcinogenicity Study

Caption: Workflow for a 3-MC induced carcinogenicity study.

The carcinogenic mechanism of this compound is a multi-step process that is initiated by its metabolic activation to reactive diol epoxides, primarily through the action of CYP1A1 and CYP1B1. These ultimate carcinogens form DNA adducts, leading to genetic mutations. The AHR signaling pathway plays a critical role in this process by upregulating the expression of the very enzymes responsible for 3-MC's bioactivation. A thorough understanding of these molecular events is crucial for assessing the risks associated with exposure to PAHs and for the development of strategies for cancer prevention and therapy. The experimental models and protocols described herein provide a framework for continued research into the complex mechanisms of chemical carcinogenesis.

References

- 1. Using methylcholanthrene-induced fibrosarcomas to study tumor immunology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylcholanthrene - Wikipedia [en.wikipedia.org]

- 3. Lung cancer model system using this compound in inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.ohsu.edu [apps.ohsu.edu]

- 5. PERSISTENT INDUCTION OF CYTOCHROME P450 (CYP)1A ENZYMES BY this compound IN VIVO IN MICE IS MEDIATED BY SUSTAINED TRANSCRIPTIONAL ACTIVATION OF THE CORRESPONDING PROMOTERS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of the carcinogen this compound in human bone marrow preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the potent carcinogen 3-methylcholanthrylene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound Induces Differential Recruitment of Aryl Hydrocarbon Receptor to Human Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces differential recruitment of aryl hydrocarbon receptor to human promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and other aryl hydrocarbon receptor agonists directly activate estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AHR and GPER mediate the stimulatory effects induced by this compound in breast cancer cells and cancer-associated fibroblasts (CAFs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AHR and GPER mediate the stimulatory effects induced by this compound in breast cancer cells and cancer-associated fibroblasts (CAFs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of Methylcholanthrene-induced Carcinogenesis by an Interferon γ Receptor–dependent Foreign Body Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

In Vivo Toxicological Profile of 3-Methylcholanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methylcholanthrene (3-MC) is a potent polycyclic aromatic hydrocarbon (PAH) and a well-established carcinogen widely utilized in experimental cancer research.[1] Its in vivo toxicological profile is characterized by a complex interplay of metabolic activation, DNA damage, and disruption of cellular signaling pathways, primarily mediated by the aryl hydrocarbon receptor (AHR). This technical guide provides a comprehensive overview of the in vivo toxicology of 3-MC, with a focus on its carcinogenic, genotoxic, and organ-specific effects. Detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways are presented to support researchers and professionals in the fields of toxicology and drug development.

General Information

This compound is a solid, pale yellow crystalline compound produced during the combustion of organic materials at high temperatures.[1] It is known by several synonyms, including 20-methylcholanthrene.[1]

| Property | Value |

| Chemical Formula | C₂₁H₁₆ |

| Molar Mass | 268.35 g/mol |

| Melting Point | ~180 °C |

| Boiling Point | ~280 °C at 80 mmHg |

| Solubility | Insoluble in water; soluble in benzene, toluene, and xylene |

| CAS Number | 56-49-5 |

Carcinogenicity

3-MC is a potent carcinogen, readily inducing primary sarcomas in mice and implicated in prostate cancer.[1] Its carcinogenic activity is dependent on its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts and initiating tumorigenesis.[1]

Tumor Induction Studies

Numerous studies have demonstrated the ability of 3-MC to induce tumors in various animal models.

| Animal Model | Route of Administration | Dose | Tumor Type | Incidence | Reference |

| Wistar Rats | Intrabronchial injection | Not specified | Squamous cell carcinoma | 17.7% after 30 days, 38.9% after 60 days | [1] |

| Wistar Rats | Intrabronchial injection | Not specified | Adenoid hyperplasia or adenomas | 70.6% after 30 days, 23.5% after 60 days | [1] |

| Mice | Injection | Not specified | Spindle-cell sarcoma | 82% of tumors | [1] |

| Pregnant Mice (offspring) | Intraperitoneal injection | 100 mg/kg | Lung tumors | Not specified | [1] |

Two-Stage Carcinogenesis Model

A well-established two-stage lung adenocarcinoma model in mice utilizes 3-MC as an initiator, followed by a tumor promoter such as butylated hydroxytoluene (BHT).[2] In sensitive mouse strains (e.g., A/J, FVB, BALB), this protocol leads to a significantly greater number of tumors compared to 3-MC administration alone.[2] This model is valuable for studying the distinct molecular events of initiation and promotion in carcinogenesis.[2]

Genotoxicity

The genotoxicity of 3-MC is a critical component of its carcinogenic mechanism. It is known to be mutagenic in bacteria and clastogenic in bone marrow.[3] In vivo studies have demonstrated its ability to induce DNA adducts and mutations in various tissues.

In Vivo Mutagenicity Studies in Transgenic Mice

Studies using Big Blue® C57/Bl male mice, which carry a lambda/lacI shuttle vector for mutation detection, have provided quantitative data on the mutagenic potential of 3-MC in the liver.

| Treatment | Duration | Mitotic Index (vs. Control) | Relative Nucleus Area (vs. Control) | Mutant Frequency (x 10⁻⁵) | Predominant Mutation Type | Reference |

| 80 mg/kg 3-MC (single i.p. dose) | 3 days | 2.9-fold increase | 1.86-fold increase | - | - | [3] |

| 80 mg/kg 3-MC (single i.p. dose) | 14 days | - | - | 20.3 ± 2.9 | G:C → T:A and C:G → A:T transversions | [3] |

| Control | 14 days | - | - | 7.6 ± 2.7 | - | [3] |

DNA Adduct Formation

The formation of DNA adducts is a key initiating event in 3-MC-induced carcinogenesis. Studies in Big Blue mice have shown a time-dependent increase in the intensity of four major DNA adducts in the liver following a single intraperitoneal dose of 80 mg/kg 3-MC, with the peak observed after 6 days.[3]

Mechanistic Toxicology: The Aryl Hydrocarbon Receptor (AHR) Pathway

The toxic effects of 3-MC are largely mediated through its interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[4][5]

AHR Signaling Pathway

Upon entering the cell, 3-MC binds to the AHR, leading to a cascade of events that ultimately alters gene expression.

Caption: this compound (3-MC) activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Binding of 3-MC to the AHR complex in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (like Hsp90) and co-chaperones. The activated 3-MC-AHR complex then translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This heterodimer binds to xenobiotic response elements (XREs) in the promoter regions of target genes, activating their transcription.[5][6]

AHR-Mediated Gene Expression

The activation of the AHR pathway by 3-MC leads to the induction of a battery of genes, most notably those encoding for cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1.[4] These enzymes are involved in the metabolic activation of 3-MC to its ultimate carcinogenic forms. Interestingly, studies have shown that 3-MC can act as a selective AHR modulator, inducing a different pattern of AHR binding to gene promoters compared to other potent AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[5]

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target for 3-MC toxicity due to its central role in xenobiotic metabolism. Acute exposure to 3-MC in mice has been shown to induce significant oxidative stress in the liver.

| Biomarker | Effect of 100 mg/kg 3-MC (i.p.) in Mice | Reference |

| Reactive Oxygen Species (ROS) | Significantly increased | [7] |

| Malondialdehyde (MDA) | Significantly increased | [7] |

| Glutathione (GSH) | Significantly decreased | [7] |

| Total Antioxidant Capacity (T-AOC) | Significantly decreased | [7] |

This oxidative stress can activate the Nrf2/ARE signaling pathway, an adaptive cellular defense mechanism against oxidative damage.[7]

Immunotoxicity

3-MC has been shown to exert suppressive effects on the immune system. A single injection of 3-MC in mice can cause transient suppression of splenic natural killer (NK) cell activity, natural cytotoxic (NC) cell activity, and peritoneal macrophage cytotoxicity.[8] In vitro studies have confirmed that 3-MC can inhibit the lytic activity of NK cells in a dose-dependent manner.[9] High doses of 3-MC have also been found to suppress mitogen activation and cell-mediated lympholysis in lymphocytes from PAH-responsive mice, an effect correlated with an increase in T-suppressor cells.[10]

Reproductive Toxicity

Recent studies have highlighted the impact of 3-MC on female reproductive health. Daily exposure of immature female rats to low doses of 3-MC can alter ovarian function by affecting follicle growth and ovulation.[11] These effects include increased apoptosis in antral follicles, decreased oocyte health, and abnormal meiotic spindle formation.[11] Notably, low, non-daily doses of 3-MC caused DNA damage in oocytes without inducing systemic toxicity in blood or bone marrow cells, suggesting that germ cells are particularly sensitive to this compound.[11]

Experimental Protocols

In Vivo Genotoxicity Assessment in Transgenic Mice

This protocol outlines the key steps for evaluating the mutagenic potential of 3-MC in the liver of Big Blue® transgenic mice.

Caption: Experimental workflow for in vivo genotoxicity assessment of 3-MC using transgenic mice.

Two-Stage Lung Carcinogenesis Protocol in Mice

This protocol describes a widely used model for studying lung adenocarcinoma development.

Caption: Experimental workflow for the two-stage lung carcinogenesis model with 3-MC and BHT.

Conclusion

The in vivo toxicological profile of this compound is multifaceted, with well-documented carcinogenic, genotoxic, and organ-specific effects. Its mechanism of action is intricately linked to the activation of the aryl hydrocarbon receptor, leading to metabolic activation and subsequent cellular damage. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in toxicological assessment and the development of novel therapeutic strategies. A thorough understanding of the in vivo effects of 3-MC is crucial for its continued use as a model carcinogen in research and for evaluating the risks associated with exposure to polycyclic aromatic hydrocarbons.

References

- 1. Methylcholanthrene - Wikipedia [en.wikipedia.org]

- 2. Two-stage this compound and butylated hydroxytoluene-induced lung carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of this compound in liver of transgenic big Blue mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The aryl hydrocarbon receptor pathway and the response to this compound are altered in the liver of adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]